(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
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Overview
Description
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a versatile small molecule scaffold used primarily in research settings. It is a heterocyclic compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is notable for its use in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-morpholinedicarboxylic acid with di-tert-butyl dicarbonate under basic conditions . This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the morpholine ring or the Boc group.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other sites on the molecule. This compound can modulate various biochemical pathways by acting as a precursor or intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: A versatile scaffold used in synthetic organic chemistry.
2,4-Morpholinedicarboxylic acid: A precursor in the synthesis of the target compound.
Di-tert-butyl dicarbonate: A reagent used for introducing the Boc group.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the Boc group. This unique combination allows for selective reactions and the formation of complex molecules with high precision .
Properties
IUPAC Name |
(2R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIYSXHHOKJEZ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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